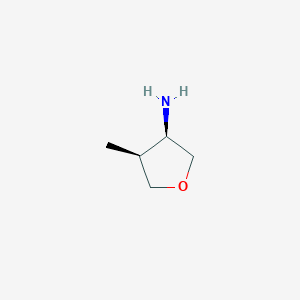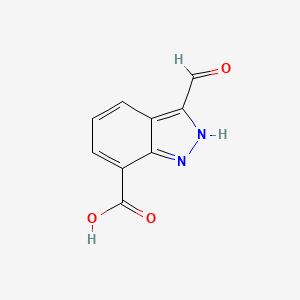
3-formyl-1H-indazole-7-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a formyl group at the third position and a carboxylic acid group at the seventh position of the indazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1H-indazole-7-carboxylic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, where the indazole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding halide with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production methods for 3-Formyl-1H-indazole-7-carboxylic acid may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the indazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a catalyst.
Major Products:
Oxidation: 3-Carboxy-1H-indazole-7-carboxylic acid.
Reduction: 3-Hydroxymethyl-1H-indazole-7-carboxylic acid.
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
科学研究应用
3-Formyl-1H-indazole-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Formyl-1H-indazole-7-carboxylic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indazole ring can interact with biological receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1H-Indazole-3-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Formyl-1H-indole-7-carboxylic acid: Similar structure but with an indole ring instead of an indazole ring, leading to different biological activities.
3-Formyl-1H-indazole-5-carboxylic acid: The carboxylic acid group is at a different position, affecting its reactivity and biological properties.
Uniqueness: 3-Formyl-1H-indazole-7-carboxylic acid is unique due to the specific positioning of the formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
3-formyl-2H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-4-7-5-2-1-3-6(9(13)14)8(5)11-10-7/h1-4H,(H,10,11)(H,13,14) |
InChI 键 |
YADFCYCNTOBCGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NN=C2C(=C1)C(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



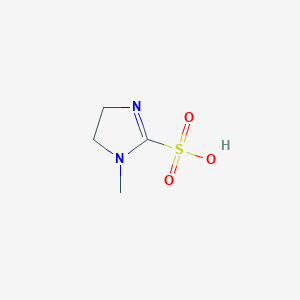
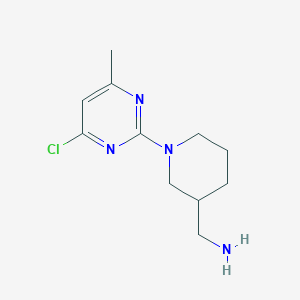

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)
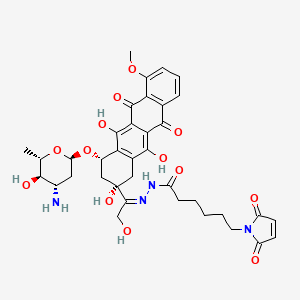

![tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B12829399.png)
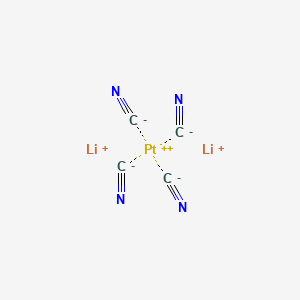
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
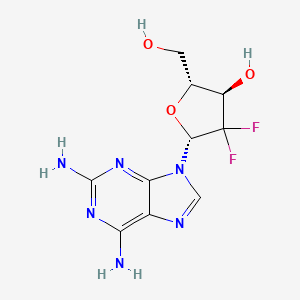
![[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12829421.png)
![Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12829422.png)
